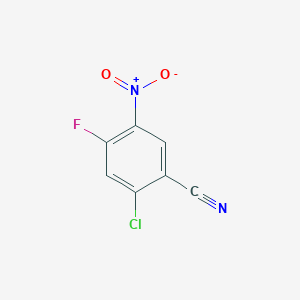

2-Chloro-4-fluoro-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJPFWISNRZAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183325-39-5 | |

| Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile, a key intermediate in various chemical syntheses. The information is compiled from publicly available data sheets and chemical databases.

Chemical Identity

This compound is an aromatic compound characterized by the presence of chloro, fluoro, nitro, and cyano functional groups attached to a benzene ring.

-

IUPAC Name: this compound

-

CAS Number: 183325-39-5[1]

-

Molecular Formula: C₇H₂ClFN₂O₂[1]

-

Synonyms: 2-Chloro-4-fluoro-5-nitro-benzonitrile, Benzonitrile, 2-chloro-4-fluoro-5-nitro-[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 200.55 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 84-85 °C | [1] |

| Boiling Point | 312.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 142.463 °C | [1] |

| Vapor Pressure | 0.001 mmHg at 25°C | [1] |

| Refractive Index | 1.574 | [1] |

| Purity | 97% | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

| InChI Key | OUJPFWISNRZAJD-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. Commercial suppliers typically provide this data on their specification sheets without detailing the specific methodologies used.

However, standard laboratory procedures for determining these properties are well-established:

-

Melting Point: The melting point is commonly determined using a calibrated melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate. The range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded. Differential Scanning Calorimetry (DSC) is another precise method that measures the heat flow required to raise the sample's temperature.

-

Boiling Point: For non-volatile solids, the boiling point is often predicted using computational models due to the high temperatures required, which can lead to decomposition. Experimental determination for stable compounds would involve distillation under controlled pressure.

-

Density: Density can be predicted computationally. Experimental determination for a solid would typically involve methods like gas pycnometry.

-

Spectroscopic Data (NMR, IR, Mass Spec): While specific spectra are not provided in the search results, the structural elucidation of this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) to determine the chemical environment of the hydrogen, carbon, and fluorine atoms.

-

Infrared (IR) Spectroscopy to identify the characteristic vibrational frequencies of the functional groups (e.g., C≡N, NO₂, C-Cl, C-F).

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Logical Relationships of Compound Properties

The following diagram illustrates the relationship between the core chemical identity of this compound and its associated physical and chemical data points.

Caption: Logical flow from chemical identity to its physical properties.

References

2-Chloro-4-fluoro-5-nitrobenzonitrile chemical structure and CAS number 183325-39-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-nitrobenzonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, properties, synthesis, and handling, with a focus on its applications in research and development.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₂ClFN₂O₂. Its structure consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a nitrile group.

Chemical Structure:

CAS Number: 183325-39-5

Molecular Weight: 200.55 g/mol

The presence of multiple functional groups, including electron-withdrawing nitro and cyano groups, and halogen atoms, makes this molecule a versatile building block in organic synthesis. These groups can be selectively targeted for further chemical modifications, allowing for the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClFN₂O₂ | [2] |

| Molecular Weight | 200.55 g/mol | [2] |

| Melting Point | 84-85 °C | [2] |

| Boiling Point | 312.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 142.463 °C | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| Refractive Index | 1.574 | [2] |

| Physical Form | Solid | |

| Purity | 97% |

Synthesis

A likely precursor is 2-chloro-4-fluorobenzonitrile. The synthesis would proceed via electrophilic aromatic substitution, where the benzene ring is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents (chloro and fluoro) would guide the nitro group to the 5-position.

Alternatively, the synthesis could start from 2-chloro-4-fluoro-5-nitrobenzoic acid or 2-chloro-4-fluoro-5-nitrobenzaldehyde. The conversion of a carboxylic acid or an aldehyde to a nitrile is a standard transformation in organic synthesis.

Proposed Synthetic Workflow:

Caption: Plausible synthetic routes to this compound.

Experimental Protocol (Hypothetical, based on related transformations):

Synthesis of this compound from 2-Chloro-4-fluoro-5-nitrobenzamide:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer is assembled.

-

Reagents: 2-Chloro-4-fluoro-5-nitrobenzamide is placed in the flask. An excess of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), is added. A dry, inert solvent like toluene or dichloromethane can be used.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If thionyl chloride is used, it can be removed under reduced pressure. The residue is then carefully quenched with ice-water.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its utility lies in its highly functionalized structure, which allows for diverse chemical modifications to generate novel compounds with potential therapeutic or pesticidal properties.

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The fluorinated and nitrated benzonitrile scaffold is a common feature in molecules designed to interact with specific biological targets. For instance, related aminobenzonitrile derivatives are known precursors in the synthesis of kinase inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[3] The strategic placement of the chloro, fluoro, and nitro groups can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Logical Relationship of Functional Groups in Drug Design:

Caption: Contribution of functional groups to pharmacological properties.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a rich platform for chemical exploration and the development of new therapeutic agents and crop protection products. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chloro-4-fluoro-5-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis of this complex molecule can be approached from two main starting materials: 2-chloro-4-fluorotoluene and 2-chloro-4-fluorobenzoic acid. This document details the experimental protocols for each pathway, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic workflows.

Synthetic Pathways and Starting Materials

The synthesis of this compound predominantly proceeds through the formation of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid. Two principal pathways, differing in their initial starting material, converge on this intermediate.

Route 1: From 2-Chloro-4-fluorotoluene

This pathway involves a multi-step process beginning with the photochlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride. This intermediate is then nitrated using a mixture of concentrated sulfuric and fuming nitric acids. The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is subsequently hydrolyzed and oxidized to 2-chloro-4-fluoro-5-nitrobenzoic acid.

Route 2: From 2-Chloro-4-fluorobenzoic acid

A more direct approach involves the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at controlled temperatures to favor the formation of the desired 5-nitro isomer.

Once 2-chloro-4-fluoro-5-nitrobenzoic acid is obtained, the synthesis proceeds by converting the carboxylic acid group to a nitrile. This is generally achieved in a two-step sequence: first, the formation of 2-chloro-4-fluoro-5-nitrobenzamide, followed by its dehydration to the final product, this compound. An alternative, though less detailed in the available literature, involves the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride, which can be synthesized from 2-chloro-4-fluorotoluene.

Experimental Protocols

Detailed methodologies for the key transformations are outlined below.

Route 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorotoluene

Step 1: Photochlorination of 2-Chloro-4-fluorotoluene 2-chloro-4-fluorotoluene is subjected to photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride. The reaction is typically carried out at a temperature between 60-100°C using a light source such as a fluorescent lamp, ultraviolet lamp, or high-pressure mercury lamp.[1]

Step 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride The 2-chloro-4-fluorobenzylidene dichloride is nitrated using a mixed acid solution of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained between 0-30°C. The molar ratio of fuming nitric acid to 2-chloro-4-fluorobenzylidene dichloride is typically between 1:1 and 1.8:1.[1]

Step 3: Hydrolysis and Oxidation to 2-Chloro-4-fluoro-5-nitrobenzoic acid The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is hydrolyzed in a solvent such as formic acid, acetic acid, sulfuric acid, or hydrochloric acid at a temperature of 50-130°C, optionally in the presence of a catalyst like zinc chloride, ferric chloride, or aluminum chloride.[1] The intermediate aldehyde is then oxidized using an oxidizing agent like hydrogen peroxide at 40-70°C to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. The overall yield for this three-step process is reported to be above 80%.[1]

Route 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid

2-Chloro-4-fluorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. In a typical procedure, 10 g of 2-chloro-4-fluorobenzoic acid is added to 50 g of concentrated sulfuric acid. The mixture is cooled to 0°C, and 5 g of fuming nitric acid is added dropwise, maintaining the temperature between -5 and 8°C. The reaction is continued for 5 to 8 hours. The product is then precipitated by pouring the reaction mixture into crushed ice, filtered, washed with ice water, and dried to give 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]

Conversion of 2-Chloro-4-fluoro-5-nitrobenzoic acid to this compound

Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride 2-chloro-4-fluoro-5-nitrobenzoic acid can be converted to its corresponding acyl chloride. For example, 22.3 g (0.1 mol) of 2-chloro-4-fluoro-5-nitrobenzoic acid is reacted with 16.8 g (0.14 mol) of thionyl chloride in the presence of 0.1 g (0.0008 mol) of 4-dimethylaminopyridine (DMAP) as a catalyst to yield 2-chloro-4-fluoro-5-nitrobenzoyl chloride.[3]

Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzamide The resulting 2-chloro-4-fluoro-5-nitrobenzoyl chloride is then reacted with an ammonia source to form 2-chloro-4-fluoro-5-nitrobenzamide. While a specific protocol for this exact molecule is not detailed in the searched literature, a general method involves the reaction of the acyl chloride with aqueous ammonia.

Step 3: Dehydration of 2-Chloro-4-fluoro-5-nitrobenzamide The final step is the dehydration of the amide to the nitrile. Various dehydrating agents can be employed for this transformation, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂).[4] For a similar compound, 2-chloro-4-nitrobenzamide, dehydration is achieved by refluxing with thionyl chloride for approximately three hours.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluorobenzoic acid | [2] |

| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [2] |

| Temperature | -5 to 8 °C | [2] |

| Reaction Time | 5 - 8 hours | [2] |

| Yield | 97.1% | [2] |

| Purity | 97.2% | [2] |

Table 2: Synthesis of 2-Chloro-4-fluoro-5-nitrotrichlorotoluene from 2-Chloro-4-fluorobenzotrichloride

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |

| Starting Material | 2-Chloro-4-fluorobenzotrichloride | 2-Chloro-4-fluorobenzotrichloride | 2-Chloro-4-fluorobenzotrichloride | [6] |

| Reagents | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | Conc. H₂SO₄ (98%), Conc. HNO₃ (98%) | [6] |

| Temperature | 0 °C | -2 °C | 2 °C | [6] |

| Dropping Time | 1.5 h | 1.5 h | 1.5 h | [6] |

| Yield | 98.23% | 98.01% | 98.17% | [6] |

| Purity | 92.50% | 92.32% | 91.98% | [6] |

Table 3: Hydrolysis of 2-Chloro-4-fluoro-5-nitrotrichlorotoluene

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | [7] |

| Reagents | H₂SO₄ (80%) | [7] |

| Temperature | 100-110 °C | [7] |

| Reaction Time | ~3 hours | [7] |

| Molar Yield | 82% | [7] |

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic pathway from 2-Chloro-4-fluorotoluene.

Caption: Synthetic pathway from 2-Chloro-4-fluorobenzoic acid.

Caption: Conversion of the carboxylic acid to the nitrile.

References

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 3. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Chloro-4-fluoro-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No: 183325-39-5; Molecular Formula: C₇H₂ClFN₂O₂). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar compounds in drug discovery and development.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of functional groups—a nitrile, a nitro group, and halogen atoms—makes it an interesting candidate for further chemical modifications and a subject for detailed analytical characterization. Accurate spectroscopic data is paramount for confirming the identity, purity, and structure of this molecule. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized methodologies for their acquisition.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.5 | Doublet | ~ 7 | H-6 |

| ~ 7.8 | Doublet | ~ 10 | H-3 |

Note: Predicted values are based on the analysis of similar structures and the electronic effects of the substituents. The actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 260 Hz) | C-4 |

| ~ 145 | C-5 |

| ~ 135 (d) | C-6 |

| ~ 130 | C-2 |

| ~ 120 (d) | C-3 |

| ~ 115 (d) | C-1 |

| ~ 114 | CN |

Note: Predicted values are approximate. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3100-3000 | Aromatic C-H | Stretching |

| ~ 2230 | Nitrile (C≡N) | Stretching |

| ~ 1600, 1480 | Aromatic C=C | Stretching |

| ~ 1530, 1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |

| ~ 1250 | C-F | Stretching |

| ~ 800 | C-Cl | Stretching |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 200/202 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |

| 170/172 | [M-NO]⁺ | Loss of nitric oxide. |

| 154/156 | [M-NO₂]⁺ | Loss of nitro group. |

| 127/129 | [M-NO₂-HCN]⁺ | Subsequent loss of hydrogen cyanide. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 10-15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While awaiting the public availability of experimental data, the predicted values and standardized protocols herein offer a valuable starting point for researchers. The systematic application of NMR, IR, and MS, as outlined, is essential for the unambiguous structural elucidation and purity assessment of this and other novel compounds in the field of drug development and chemical research.

Technical Guide: Solubility of 2-Chloro-4-fluoro-5-nitrobenzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-nitrobenzonitrile is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a nitrile group, a nitro group, and halogen substituents, suggests a moderate to low polarity. Understanding its solubility in various organic solvents is crucial for its use in synthesis, purification, and formulation development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClFN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.55 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | 97% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, sealed in dry conditions | --INVALID-LINK-- |

Solubility Profile (Qualitative Assessment and Data on Related Compounds)

While quantitative data for this compound is unavailable, the solubility of structurally similar compounds can provide some insight:

-

2-Chloro-4-fluoro-5-nitrobenzoic acid , a related compound where the nitrile group is replaced by a carboxylic acid, is reported to be soluble in methanol.

-

2-Fluoro-5-nitrobenzonitrile , which lacks the chloro substituent, is described as insoluble in water but soluble in methanol.

Based on the principle of "like dissolves like," this compound, being a moderately polar compound, is expected to exhibit higher solubility in polar aprotic solvents and some polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

A qualitative assessment of expected solubility is provided in the table below. This is a theoretical estimation and must be confirmed by experimental data.

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate |

| Aqueous | Water | Very Low |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample and determine the concentration of the solute from the calibration curve.

-

Calculate the solubility, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Reactivity of the Nitrile Group in 2-Chloro-4-fluoro-5-nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals. The reactivity of this molecule is dictated by the interplay of its various substituents: a nitrile group, a chloro group, a fluoro group, and a nitro group. This guide focuses specifically on the reactivity of the nitrile group, which is profoundly influenced by the strong electron-withdrawing nature of the other substituents on the benzene ring. These groups render the carbon atom of the nitrile group highly electrophilic and susceptible to a range of nucleophilic attacks. This document provides a comprehensive overview of the key reactions of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition, supported by experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Core Reactivity Principles

The chloro, fluoro, and nitro groups are potent electron-withdrawing groups. Their collective inductive and resonance effects significantly decrease the electron density on the aromatic ring and, consequently, on the nitrile carbon. This heightened electrophilicity makes the nitrile group in this compound more reactive towards nucleophiles compared to unsubstituted or electron-rich benzonitriles.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions, proceeding through an intermediate amide. Given the electron-deficient nature of the starting material, this hydrolysis is generally facile.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 80% H₂SO₄) to the flask.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice with stirring.

-

The solid precipitate of 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Dry the purified product under vacuum to yield 2-chloro-4-fluoro-5-nitrobenzoic acid as a solid.

Data Presentation: Hydrolysis Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹⁹F NMR, DMSO-d₆) |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | 148-154[1] | δ -113.68 (s)[2] |

Reduction of the Nitrile and Nitro Groups

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The nitro group is generally more susceptible to reduction than the nitrile group.

Selective Reduction of the Nitro Group

Selective reduction of the nitro group to an amine, yielding 2-amino-6-chloro-4-fluorobenzonitrile, can be achieved using milder reducing agents.

Experimental Protocol: Selective Nitro Group Reduction

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Acetic Acid (CH₃COOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride or acetic acid (catalytic amount).

-

Heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

-

Purify the product by column chromatography on silica gel.

Reduction of Both Nitrile and Nitro Groups

Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions will likely reduce both the nitrile and the nitro groups to yield 2-amino-6-chloro-4-fluorobenzylamine.

Experimental Protocol: Reduction of Both Groups

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (excess) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Alternatively, the reaction can be quenched by the addition of sodium sulfate decahydrate until a granular precipitate is formed.

-

Filter the resulting slurry and wash the solid with THF or ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude diamine.

-

Purify by column chromatography if necessary.

Data Presentation: Potential Reduction Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-6-chloro-4-fluorobenzonitrile | C₇H₄ClFN₂ | 170.57 |

| 2-Amino-6-chloro-4-fluorobenzylamine | C₇H₈ClFN₂ | 174.61 |

[3+2] Cycloaddition to form a Tetrazole

The electron-deficient nitrile group of this compound is an excellent substrate for [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The resulting 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole is a bioisostere of a carboxylic acid and has potential applications in medicinal chemistry.

Experimental Protocol: Synthesis of 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF) or Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.5-2 equivalents) and a catalyst such as zinc bromide (0.5 equivalents) or ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 100-120 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Acidify the aqueous mixture with dilute HCl to a pH of ~2 to protonate the tetrazole and induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be recrystallized from a suitable solvent like ethanol.

-

Dry the purified product under vacuum.

Data Presentation: Cycloaddition Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole | C₇H₃ClFN₅O₂ | 243.59 |

Note: While the synthesis of similar tetrazoles is well-documented, specific experimental spectroscopic data for 5-(2-Chloro-4-fluoro-5-nitrophenyl)tetrazole was not found in the performed searches. Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Visualizing the Reactivity

Reaction Pathways

Caption: Key reaction pathways of this compound.

Experimental Workflow for Tetrazole Synthesis

Caption: Experimental workflow for the synthesis of the tetrazole derivative.

Biological Relevance of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have potential biological activities. The presence of chloro, fluoro, and nitro groups on an aromatic ring is a common feature in many bioactive molecules. These substituents can enhance membrane permeability, metabolic stability, and binding affinity to biological targets.[3] For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown antibacterial activity.[4] Furthermore, benzonitrile derivatives are known to exhibit a wide range of biological effects, including anticancer and antimicrobial properties.[5] The tetrazole moiety, being a bioisostere of the carboxylic acid group, is a valuable functional group in drug design.

Conclusion

The nitrile group in this compound is highly activated towards nucleophilic attack due to the presence of multiple electron-withdrawing substituents. This inherent reactivity allows for its efficient conversion into valuable functional groups such as carboxylic acids, amines, and tetrazoles. This guide provides a foundational understanding and practical protocols for researchers to exploit the rich chemistry of this versatile building block in the synthesis of complex molecules for various applications, including drug discovery and materials science. The provided experimental methodologies, though based on analogous systems for some products, offer a solid starting point for the development of specific synthetic routes. Further research to fully characterize the products of reduction and cycloaddition reactions is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-4-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound, bearing multiple electron-withdrawing substituents. Its chemical structure, featuring a nitrile, a nitro group, and two different halogen atoms, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of these groups creates a molecule with distinct and predictable regions of electrophilicity and nucleophilicity. Understanding this electronic landscape is critical for designing synthetic routes and predicting reaction outcomes. This guide provides a detailed analysis of the reactive sites of this compound, supported by mechanistic diagrams and a representative experimental protocol.

Molecular Structure and Substituent Effects

The reactivity of the benzene ring is profoundly influenced by its substituents. In this compound, all four substituents are electron-withdrawing, which significantly reduces the electron density of the aromatic system. The specific electronic effects of each group are summarized below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect (for EAS) |

| Cyano (-CN) | C1 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |

| Chloro (-Cl) | C2 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |

| Fluoro (-F) | C4 | -I (Very Strong) | +M (Weak) | Deactivating | Ortho, Para |

| Nitro (-NO₂) | C5 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |

EAS = Electrophilic Aromatic Substitution

Caption: Logical flow of substituent effects on the molecule's reactivity.

Analysis of Electrophilic Sites

The term "electrophilic sites" refers to electron-deficient areas of a molecule that are susceptible to attack by a nucleophile.

Aromatic Ring Carbons (C2 and C4)

The primary electrophilic sites on this molecule are the carbon atoms of the aromatic ring that are bonded to the halogen atoms. The powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups makes the entire aromatic ring electron-poor and thus a target for nucleophiles.

This susceptibility is most pronounced for Nucleophilic Aromatic Substitution (SNAr) . The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a leaving group (in this case, Cl⁻ or F⁻).[1][2] This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[2]

-

Primary Site (C2): The carbon atom bonded to the chlorine atom is the most electrophilic and the most likely site for nucleophilic attack. It is positioned para to the strongly activating nitro group and ortho to the cyano group. This dual activation provides significant stabilization for the Meisenheimer complex, making the substitution of chloride highly favorable.

-

Secondary Site (C4): The carbon atom bonded to the fluorine atom is also an electrophilic site. It is ortho to the nitro group, which provides activation. However, it is meta to the cyano group, which offers no resonance stabilization. While fluoride can be a leaving group in SNAr reactions, the activation at the C2 position is substantially greater.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at C2.

Nitrile Carbon (C1)

The carbon atom of the cyano group (-C≡N) is another significant electrophilic center. The high electronegativity of the nitrogen atom polarizes the triple bond, making the carbon atom susceptible to attack by nucleophiles. This can lead to reactions such as hydrolysis to form a carboxylic acid or an amide, or addition of organometallic reagents.

Analysis of Nucleophilic Sites

Nucleophilic sites are electron-rich areas capable of attacking an electrophile. Due to the presence of four strong electron-withdrawing groups, this compound is generally considered a poor nucleophile.

Aromatic Ring

The π-electron system of the benzene ring, which is typically nucleophilic, is severely depleted of electron density in this molecule.[3][4][5] Consequently, the ring is highly deactivated towards Electrophilic Aromatic Substitution (EAS) . Reactions that typically occur with benzene, such as nitration or Friedel-Crafts alkylation, would require extremely harsh conditions and are generally not feasible.[6] The electron-withdrawing groups make the formation of the positively charged carbocation intermediate (the sigma complex) energetically unfavorable.[3][4]

Summary of Reactive Sites

| Site | Type | Primary Reaction | Justification |

| C2 (Carbon-bearing Cl) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Highly activated by ortho-CN and para-NO₂ groups, stabilizing the Meisenheimer complex. Chloride is a good leaving group. |

| C4 (Carbon-bearing F) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Activated by the ortho-NO₂ group. Less reactive than C2 due to lack of para/ortho activation from the -CN group. |

| C1 (Nitrile Carbon) | Electrophilic | Nucleophilic Addition | The C≡N triple bond is polarized, making the carbon electron-deficient and susceptible to attack by various nucleophiles. |

| Aromatic Ring (π-system) | Nucleophilic (Very Weak) | Electrophilic Aromatic Substitution (EAS) | Highly unfavorable. The four electron-withdrawing groups severely deactivate the ring, making it a very poor nucleophile. |

Representative Experimental Protocol: SNAr Reaction

This section provides a generalized, representative protocol for a common SNAr reaction involving the displacement of the chloride atom with an amine.

Objective: To synthesize 2-(Alkylamino)-4-fluoro-5-nitrobenzonitrile via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 equivalents)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the polar aprotic solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃) (1.5 eq) to the solution.

-

Add the amine (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure product.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound is a decidedly electrophilic molecule. Its reactivity is dominated by the electron-poor nature of its aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The C2 carbon, bearing the chlorine atom, is the most activated site for nucleophilic attack due to the combined ortho and para directing effects of the cyano and nitro groups, respectively. While the nitrile carbon also presents an electrophilic center, the aromatic ring itself is a very poor nucleophile and is essentially inert to electrophilic attack under normal conditions. This well-defined reactivity profile makes it a valuable and predictable building block for the synthesis of complex molecular targets in drug discovery and materials science.

References

Commercial Suppliers and Technical Applications of High-Purity 2-Chloro-4-fluoro-5-nitrobenzonitrile: A Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No. 183325-39-5). This versatile chemical intermediate is a valuable building block in the synthesis of a range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

High-Purity Commercial Availability

High-purity this compound is available from a number of commercial chemical suppliers, ensuring a stable supply for research and development needs. Purity levels are typically offered at 97% or higher, suitable for most synthetic applications. The compound is generally supplied as a solid. Below is a summary of offerings from several key suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | 97% | 100 mg, 250 mg, 1 g[1] |

| Apollo Scientific | ≥95% | Contact for details |

| ECHO CHEMICAL CO., LTD. (SEED CHEM) | Not specified | 250 mg |

| MySkinRecipes | 97% | 100 mg, 250 mg, 1 g[2] |

| SynQuest Laboratories | Not specified | Contact for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.

| Property | Value |

| CAS Number | 183325-39-5 |

| Molecular Formula | C₇H₂ClFN₂O₂ |

| Molecular Weight | 200.55 g/mol |

| Physical Form | Solid[3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[3] |

Application in Drug Discovery: Synthesis of DDR1 Kinase Inhibitors

This compound is a key intermediate in the synthesis of novel kinase inhibitors, which are a major focus in modern drug discovery, particularly in oncology. One notable application is in the preparation of quinazolinone and isoquinolinone derivatives that act as inhibitors of Discoidin Domain Receptor 1 (DDR1).[4] DDR1 is a receptor tyrosine kinase that, upon activation by its ligand collagen, is implicated in promoting cancer cell invasion, metastasis, and survival.[4]

The following experimental workflow illustrates the initial step in a multi-step synthesis to produce a DDR1 inhibitor, starting from this compound.

References

- 1. WO2018114783A1 - Tetrazole containing compounds - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-fluoro-5-nitrobenzonitrile (CAS No. 183325-39-5). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines available supplier data with established safety protocols for handling potent, powdered chemical agents and toxicological information on structurally related compounds.

Chemical Identification and Properties

This compound is a substituted aromatic compound. Its structure incorporates several functional groups that dictate its reactivity and potential toxicity.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 183325-39-5 |

| Molecular Formula | C₇H₂ClFN₂O₂ |

| Molecular Weight | 200.55 g/mol |

| Physical Form | Solid[1] |

| Storage Temperature | Room temperature, sealed in a dry place[1] |

Hazard Identification and Classification

Based on supplier information, this compound is classified as a hazardous substance. The following tables summarize the GHS Hazard (H) and Precautionary (P) statements.

Table 2.1: GHS Hazard Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Table 2.2: GHS Precautionary Statements [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Potential Toxicological Effects and Signaling Pathways

The nitrile group can also contribute to toxicity, as some nitriles can be metabolized to release cyanide, which inhibits cellular respiration. The presence of halogen substituents (chloro and fluoro) can influence the compound's metabolic fate and reactivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-nitroquinazoline Derivatives from 2-Chloro-4-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Notably, certain 4-amino-6-nitroquinazoline derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This application note provides a detailed protocol for the synthesis of 4-amino-6-nitroquinazoline derivatives using 2-Chloro-4-fluoro-5-nitrobenzonitrile as a versatile starting material. The synthetic strategy involves a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by a cyclization to construct the quinazoline ring system.

Synthetic Strategy Overview

The synthesis commences with the nucleophilic aromatic substitution on this compound. Due to the high electronegativity of the fluorine atom and the presence of the electron-withdrawing nitro and cyano groups, the fluorine at position 4 is highly activated towards nucleophilic displacement.[1][2] This allows for the regioselective introduction of a primary amine at this position. The subsequent intermediate, a 2-amino-5-nitrobenzonitrile derivative, is then cyclized to form the desired 4-amino-6-nitroquinazoline. A common and efficient method for this cyclization involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key amidine intermediate, which then undergoes cyclization upon treatment with a primary amine.[3]

Experimental Protocols

Step 1: Synthesis of 2-(Substituted-amino)-4-chloro-5-nitrobenzonitrile (Intermediate 1)

This protocol describes a general procedure for the nucleophilic aromatic substitution of a primary amine for the fluorine atom in this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine) (1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

-

Add anhydrous DMF (5-10 mL per mmol of the starting material).

-

To this solution, add the primary amine (1.1 - 1.5 equivalents) followed by the base (e.g., potassium carbonate, 2.0 - 3.0 equivalents).

-

Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(substituted-amino)-4-chloro-5-nitrobenzonitrile.

Step 2: Synthesis of 4-(Substituted-amino)-6-nitroquinazoline (Final Product)

This protocol outlines the cyclization of the intermediate from Step 1 to form the final quinazoline derivative. This procedure is adapted from the reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA and a subsequent amine.[3]

Materials:

-

2-(Substituted-amino)-4-chloro-5-nitrobenzonitrile (Intermediate 1)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equivalents)

-

Primary amine (e.g., aniline, benzylamine) (1.0 equivalent)

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

Suspend the 2-(substituted-amino)-4-chloro-5-nitrobenzonitrile (1.0 equivalent) in N,N-dimethylformamide dimethyl acetal (3.0 equivalents).

-

Reflux the mixture for 1.5 hours. Monitor the formation of the N,N-dimethylformamidine intermediate by TLC.

-

After completion, cool the reaction mixture to room temperature and then refrigerate overnight to facilitate crystallization of the intermediate.

-

Filter the crystals and wash with diethyl ether to afford the pure amidine intermediate.

-

Dissolve the obtained amidine intermediate in a suitable solvent such as ethanol.

-

Add the desired primary amine (1.0 equivalent) to the solution.

-

Reflux the reaction mixture until the cyclization is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the final 4-(substituted-amino)-6-nitroquinazoline.

Data Presentation

The following table summarizes representative yields for the synthesis of various 4-amino-6-nitroquinazoline derivatives, which are known EGFR inhibitors. While the exact yields for the proposed two-step synthesis starting from this compound are not explicitly reported in the literature, the table provides expected yield ranges based on analogous syntheses of structurally similar compounds.

| Derivative | R Group (at position 4) | Target | IC₅₀ (nM) | Yield (%) | Reference |

| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR | 25.42 | - | [4] |

| Erlotinib | 3-Ethynyl-aniline | EGFR | 33.25 | - | [4] |

| Compound 6c | 4-((E)-1-(((E)-4-Chlorobenzylidene)hydrazinylidene)ethyl)phenyl | Mutant EGFR T790M | Superior to gefitinib | 52 | [5][6] |

| Compound 7i | 4-(3-ethynylphenylamino) | EGFR | 11.66 | - | [7][8] |

Note: The yields for Gefitinib and Erlotinib are not directly applicable as they are typically synthesized through different routes. The yield for Compound 6c is for the final product from a multi-step synthesis.

Visualizations

Experimental Workflow

The overall synthetic workflow for the preparation of 4-amino-6-nitroquinazoline derivatives is depicted below.

Caption: Synthetic workflow for 4-amino-6-nitroquinazoline derivatives.

Proposed Signaling Pathway Inhibition

The synthesized 4-amino-6-nitroquinazoline derivatives are designed to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the key components of the EGFR pathway and the point of inhibition by the synthesized compounds.

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

This application note provides a comprehensive guide for the synthesis of 4-amino-6-nitroquinazoline derivatives, potential EGFR inhibitors, from the readily available starting material this compound. The detailed protocols and workflow diagrams offer a practical framework for researchers in medicinal chemistry and drug discovery to synthesize and explore this important class of compounds for therapeutic applications. The provided information on the EGFR signaling pathway highlights the rationale for targeting this pathway in cancer and the potential mechanism of action of the synthesized derivatives.

References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vapourtec.com [vapourtec.com]

- 3. 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2-Chloro-4-fluoro-5-nitrobenzonitrile as a Precursor for EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-fluoro-5-nitrobenzonitrile as a key starting material in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and a visualization of the EGFR signaling pathway to provide context for the mechanism of action.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).

This compound is a versatile chemical intermediate. Its substituted benzene ring provides multiple reaction sites for the construction of complex heterocyclic scaffolds common in EGFR inhibitors. The presence of chloro, fluoro, and nitro groups allows for sequential and regioselective modifications, making it an attractive precursor for the synthesis of third-generation EGFR inhibitors. These inhibitors are designed to overcome resistance mechanisms to earlier generations of TKIs.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. Understanding this pathway is critical for the rational design of targeted inhibitors.

Caption: The EGFR signaling pathway, illustrating ligand binding, receptor dimerization, autophosphorylation, and downstream activation of key signaling cascades including the RAS-RAF-MEK-ERK, PI3K-Akt-mTOR, PLCγ-PKC, and STAT pathways, all of which converge on the nucleus to regulate gene transcription related to cell proliferation and survival.

Synthetic Pathway and Experimental Protocols

The following section outlines a plausible synthetic route for a novel pyrimidine-based EGFR inhibitor starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.

Caption: A general synthetic workflow for the preparation of a pyrimidine-based EGFR inhibitor from this compound.

Protocol 1: Synthesis of a Pyrimidine-based EGFR Inhibitor

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 1.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude intermediate 1 in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude intermediate 2.

Step 3: Cyclization to form the Pyrimidine Core

-

To a solution of intermediate 2 (1.0 eq) in a suitable solvent such as isopropanol or n-butanol, add a pyrimidine precursor like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or LC-MS.

-

Upon formation of the cyclized product, cool the reaction mixture.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude final product by column chromatography on silica gel or by recrystallization to obtain the pure pyrimidine-based EGFR inhibitor.

Quantitative Data: Potency of EGFR Inhibitors

The following tables summarize the in vitro activity of various classes of EGFR inhibitors against different cancer cell lines and EGFR kinase. This data provides a benchmark for the expected potency of novel inhibitors synthesized from this compound.

Table 1: IC50 Values of Representative EGFR Inhibitors against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | HepG2 | 3.56 | [2] |

| Pyrimidine-5-carbonitrile | A549 | 5.85 | [2] |

| Pyrimidine-5-carbonitrile | MCF-7 | 7.68 | [2] |

| Fourth-Generation Inhibitor | Baf3-EGFRL858R/T790M/C797S | 0.018 | [3] |

| Fourth-Generation Inhibitor | Baf3-EGFR19del/T790M/C797S | 0.025 | [3] |

Table 2: IC50 Values of EGFR Inhibitors against EGFR Kinase

| Compound | EGFR Target | IC50 (nM) | Reference |

| Erlotinib | Wild-Type | 2.83 | [2] |

| Pyrimidine-5-carbonitrile Derivative | Wild-Type | 8.29 | [2] |

| Almonertinib | Wild-Type | 3.39 | [4] |

| Almonertinib | T790M Mutant | 0.21 | [4] |

| Fourth-Generation Inhibitor | L858R/T790M/C797S | 1.37 | [3] |

| Fourth-Generation Inhibitor | del19/T790M/C797S | 1.13 | [3] |

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized EGFR inhibitors.

References

- 1. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Nucleophilic Aromatic Substitution with 2-Chloro-4-fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The substrate, 2-Chloro-4-fluoro-5-nitrobenzonitrile, is an excellent candidate for SNAr reactions due to its specific structural features. The aromatic ring is "activated" by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN). These groups are positioned ortho and para to the halogen leaving groups, which is essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction.[1]

This molecule possesses two potential leaving groups: a chlorine atom at the C2 position and a fluorine atom at the C4 position. In the context of SNAr reactions, fluoride is generally a better leaving group than chloride.[1] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[2] Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position, displacing the fluoride ion.

These application notes provide detailed protocols for performing SNAr reactions on this compound with various classes of nucleophiles, which are valuable for synthesizing intermediates used in pharmaceuticals and agrochemicals.[3]

General Reaction Scheme

The general scheme for the SNAr reaction on this compound involves the displacement of the fluoride atom by a nucleophile (Nu:).

References

Application Notes and Protocols for the Coupling of 2-Chloro-4-fluoro-5-nitrobenzonitrile with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the nucleophilic aromatic substitution (SNAr) reaction between 2-Chloro-4-fluoro-5-nitrobenzonitrile and various primary and secondary amines. This reaction is a valuable transformation in medicinal chemistry and materials science for the synthesis of a diverse range of substituted 2-amino-4-fluoro-5-nitrobenzonitrile derivatives.

Introduction